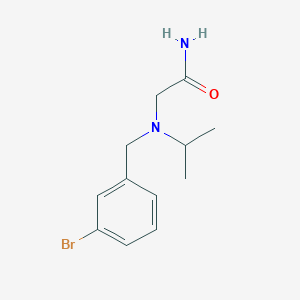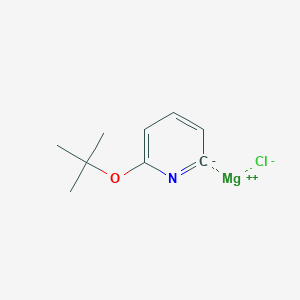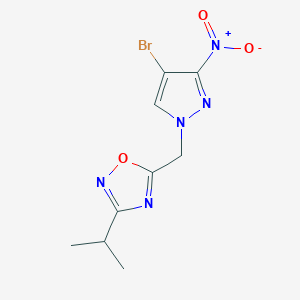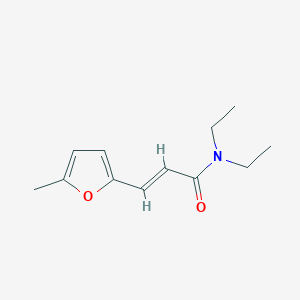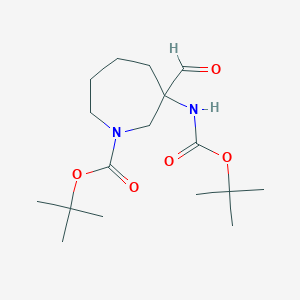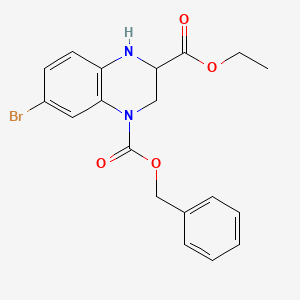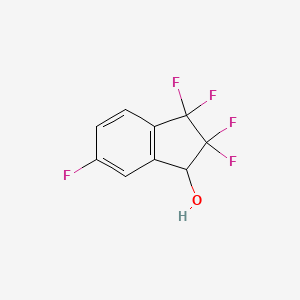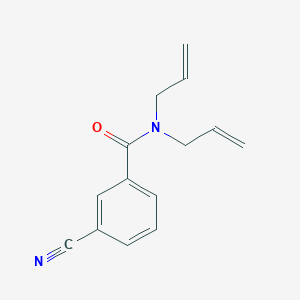
n,n-Diallyl-3-cyanobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diallyl-3-cyanobenzamide is an organic compound with the molecular formula C14H14N2O It is characterized by the presence of two allyl groups attached to the nitrogen atom and a cyano group attached to the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-3-cyanobenzamide typically involves the reaction of 3-cyanobenzoyl chloride with diallylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of solid-supported catalysts can enhance the reaction efficiency and reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diallyl-3-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzamide structure can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for the oxidation of allyl groups.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for the hydrogenation of the cyano group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives of the allyl groups.
Reduction: Primary amines derived from the reduction of the cyano group.
Substitution: Halogenated or nitrated benzamide derivatives.
Applications De Recherche Scientifique
N,N-Diallyl-3-cyanobenzamide has several scientific research applications, including:
Chemistry: Used as a monomer in polymerization reactions to create novel polymeric materials with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of N,N-Diallyl-3-cyanobenzamide involves its interaction with molecular targets such as enzymes or receptors. The allyl groups can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with biological macromolecules. The cyano group can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diallyl-3-methylbenzamide: Similar structure but with a methyl group instead of a cyano group.
N,N-Diallyl-4-cyanobenzamide: Similar structure but with the cyano group at the para position.
N,N-Diallyl-3-nitrobenzamide: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
N,N-Diallyl-3-cyanobenzamide is unique due to the presence of both allyl and cyano groups, which confer distinct chemical reactivity and potential applications. The cyano group provides a site for further functionalization, while the allyl groups enhance the compound’s reactivity in polymerization and other chemical reactions.
Propriétés
Formule moléculaire |
C14H14N2O |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
3-cyano-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C14H14N2O/c1-3-8-16(9-4-2)14(17)13-7-5-6-12(10-13)11-15/h3-7,10H,1-2,8-9H2 |
Clé InChI |
BHRBIDJLCIYSTH-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC=C)C(=O)C1=CC=CC(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


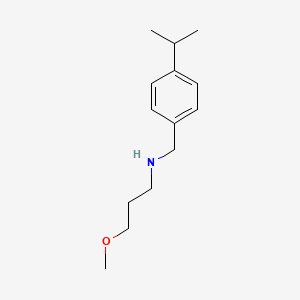
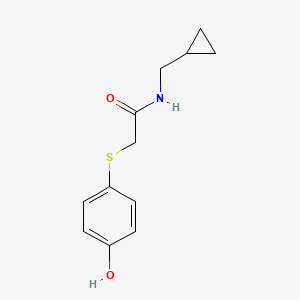
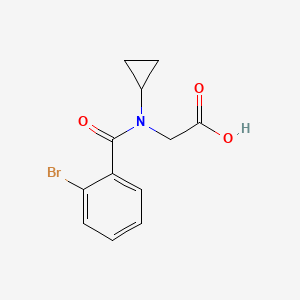
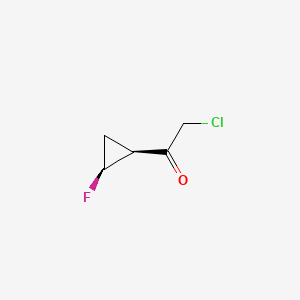
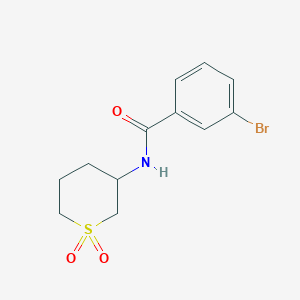
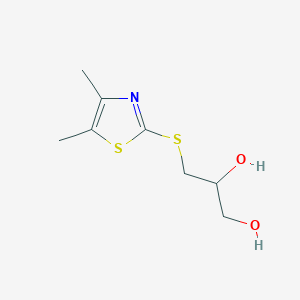
![[1,2,4]Triazolo[1,5-a]pyridine-7-thiol](/img/structure/B14902096.png)
